molecular formula C11H17N B066554 N-Ethyl-4-(propan-2-yl)aniline CAS No. 190843-74-4

N-Ethyl-4-(propan-2-yl)aniline

Cat. No.: B066554
CAS No.: 190843-74-4
M. Wt: 163.26 g/mol
InChI Key: NVGKYFZZTVCLLI-UHFFFAOYSA-N
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Description

N-Ethyl-4-(propan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₇N) is a substituted aniline derivative featuring an ethyl group (-C₂H₅) attached to the nitrogen atom and an isopropyl group (-CH(CH₃)₂) at the para position of the aromatic ring. This compound is structurally characterized by its tertiary amine functionality and hydrophobic substituents, which influence its physicochemical properties and biological interactions.

Key applications of this compound include its role as a structural moiety in pharmaceuticals. For instance, it is a critical component of luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide), a heat shock protein 90 (Hsp90) inhibitor investigated for suppressing HIV-1 rebound viremia in preclinical studies .

Properties

CAS No.

190843-74-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-ethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

NVGKYFZZTVCLLI-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCNC1=CC=C(C=C1)C(C)C

Synonyms

Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-Ethyl-4-(propan-2-yl)aniline, differing in substituent groups, positions, or pharmacological roles:

N,N-Diisopropylaniline

  • Molecular Formula : C₁₂H₁₉N
  • Molecular Weight : 177.29 g/mol
  • Substituents : Two isopropyl groups attached to the nitrogen atom.

N-Methyl-4-(propan-2-yl)aniline Hydrochloride

  • Molecular Formula : C₁₀H₁₆ClN (hydrochloride salt)
  • Molecular Weight : 185.7 g/mol (base: 149.24 g/mol)
  • Substituents : Methyl group (-CH₃) on the nitrogen and para-isopropyl group.
  • Key Differences : The smaller N-methyl group and hydrochloride salt form enhance water solubility compared to the ethyl-substituted analog.
  • Applications : Marketed as a pharmaceutical intermediate (CAS: 1394042-73-9) .

2-(Propan-2-yl)aniline

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • Substituents : Isopropyl group at the ortho position.
  • Key Differences : Ortho substitution introduces steric effects that hinder molecular interactions, reducing logP (2.33) compared to the para-substituted N-Ethyl analog (estimated logP >3).

Thio-2 (N-Ethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline)

  • Molecular Formula : C₁₆H₁₆N₂S
  • Molecular Weight : 268.38 g/mol
  • Substituents : Benzothiazole ring at the para position.
  • Key Differences : The benzothiazole moiety enhances aromatic stacking interactions, improving binding to the Bag-1L protein compared to the isopropyl-substituted analog.
  • Applications : Inhibits androgen receptor (AR)-Bag1L interactions, suppressing cancer cell proliferation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position logP Applications
This compound C₁₁H₁₇N 163.26 Para-isopropyl ~3.2* Hsp90 inhibitor (luminespib)
N,N-Diisopropylaniline C₁₂H₁₉N 177.29 N-diisopropyl 3.8 Organic intermediate
N-Methyl-4-(propan-2-yl)aniline HCl C₁₀H₁₆ClN 185.7 Para-isopropyl ~2.5 Pharmaceutical intermediate
2-(Propan-2-yl)aniline C₉H₁₃N 135.21 Ortho-isopropyl 2.33 Synthetic precursor
Thio-2 C₁₆H₁₆N₂S 268.38 Para-benzothiazole 4.1 AR-Bag1L inhibitor

*Estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity : this compound’s incorporation into luminespib highlights its role in enhancing drug stability and target affinity. The ethyl and isopropyl groups contribute to optimal hydrophobicity for Hsp90 binding .
  • Structural Influence : Para-substituted analogs generally exhibit higher bioactivity than ortho-substituted derivatives due to reduced steric interference (e.g., 2-(propan-2-yl)aniline vs. This compound) .
  • Therapeutic Potential: Thio-2 demonstrates that replacing the isopropyl group with a benzothiazole ring shifts the mechanism of action from Hsp90 inhibition to AR modulation, underscoring the impact of substituent design .

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